DiAmSar's ability to form strong and selective bonds with metal ions makes it a valuable tool for studying coordination chemistry. Researchers have used it to synthesize and characterize various metal complexes with unique properties. For example, a study published in the journal "Dalton Transactions" investigated the interaction of cobalt(III) DiAmSar with human and bovine serum albumin proteins, revealing its potential for developing new therapeutic agents [].
Diamsar chelate, derived from the bicyclic metal chelator sarcophagine, is characterized by its ability to form stable complexes with various metal ions, particularly cobalt and copper. The chemical structure of Diamsar includes a hexadentate ligand framework, which allows it to effectively bind metal ions through multiple coordination sites. This property makes Diamsar particularly useful in radiopharmaceutical applications, where it can facilitate the delivery of radioactive isotopes for imaging and therapeutic purposes. The chelator is known for its high stability and selectivity in complexation reactions, which are critical for maintaining the integrity of radiolabeled compounds in biological systems .
DiAmSar's mechanism of action depends on the nature of the metal complex it forms. The metal center can activate substrates, participate in electron transfer processes, or provide binding sites for specific molecules based on its electronic configuration and the surrounding ligand environment [].
For instance, copper-DiAmSar complexes have been investigated for their potential catalytic activity in organic transformations []. The mechanism might involve the copper ion facilitating bond cleavage or formation within the substrate molecule.
These reactions highlight Diamsar's versatility as a chelator in various chemical environments.
Diamsar has demonstrated significant biological activity, particularly in the context of radiopharmaceutical applications. Studies indicate that Diamsar-conjugated compounds exhibit favorable pharmacokinetic properties, including rapid clearance and high stability in vivo. For instance, Diamsar conjugates have shown complete chelation of copper-64 isotopes within minutes, making them effective for imaging and therapeutic applications .
Additionally, Diamsar's unique structure allows it to interact with biological targets selectively, which is crucial for developing targeted therapies in oncology and other fields.
The synthesis of Diamsar typically involves several key steps:
This multi-step synthesis allows for precise control over the final product's structure and functionality.
Diamsar has a range of applications primarily in the fields of:
Research on Diamsar has focused on its interactions with various metal ions and biological molecules. Studies show that:
These studies underscore the importance of understanding Diamsar's interactions in optimizing its application in medical science.
Several compounds share structural similarities with Diamsar, each with unique properties:
| Compound | Structure Type | Key Features | Unique Aspects |
|---|---|---|---|
| Sarcophagine | Bicyclic cage-like | Hexadentate chelator; binds multiple metals | Base structure for many derivatives |
| DOTA | Macrocyclic | Forms stable complexes with lanthanides | Widely used in clinical radiopharmaceuticals |
| EDTA | Linear | Binds divalent cations; less selective | Commonly used for chelation therapy |
| NOTA | Macrocyclic | High stability; suitable for radiolabeling | Effective for gallium-68 labeling |
Diamsar's unique hexadentate structure provides enhanced stability and selectivity compared to some linear chelators like ethylenediaminetetraacetic acid (EDTA), making it particularly valuable in specialized applications such as radiopharmaceuticals .
Diamsar chelate, systematically named 3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane-1,8-diamine, possesses the molecular formula C₁₄H₃₄N₈ with a molecular weight of 314.47 grams per mole [2] [21]. The compound is characterized by its bicyclic hexaazamacrobicyclic framework, which forms a rigid cage-like structure containing eight nitrogen atoms distributed throughout the molecular architecture [12].
The structural arrangement consists of a central bicyclic framework featuring six nitrogen atoms integrated into the cage structure, with two additional primary amino groups positioned at the 1 and 8 positions of the icosane backbone [2]. The cage structure is built upon a 3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane core, where the bracketed numbers [6.6.6] indicate the number of atoms in each of the three bridging chains connecting the two tertiary nitrogen centers [12].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₃₄N₈ | [2] |
| Molecular Weight | 314.47 g/mol | [21] |
| Chemical Abstracts Service Number | 91002-72-1 | [2] |
| International Union of Pure and Applied Chemistry Name | 3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane-1,8-diamine | [2] |
| Canonical Simplified Molecular Input Line Entry System | C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)N | [2] |
The molecular architecture exhibits a highly symmetrical arrangement where the nitrogen atoms are positioned to create an internal cavity capable of accommodating metal ions through coordinated bonding interactions [5]. The two primary amino groups serve as additional coordination sites, enhancing the compound's chelating capabilities and distinguishing it from the parent sarcophagine structure [12].
The crystallographic structure of Diamsar chelate reveals a robust bicyclic framework that maintains remarkable structural integrity across various crystalline forms [12]. Crystal structure determinations have demonstrated that the hexaazamacrobicyclic cage exhibits minimal variations in cavity dimensions despite different protonation states and metal complexation conditions [12].
The bicyclic framework adopts a characteristic conformation where the six secondary nitrogen atoms of the cage are arranged in an octahedral-like geometry, creating an internal cavity with well-defined spatial constraints [12]. Crystallographic analysis indicates that the cage structure maintains consistent bond lengths and angles throughout the framework, with carbon-nitrogen bond distances typically ranging between 1.45 and 1.50 Angstroms [12].
| Crystallographic Parameter | Measurement | Condition |
|---|---|---|
| Cavity Diameter | 2.8-3.2 Å | Free ligand form |
| Nitrogen-Nitrogen Distance | 2.87-2.91 Å | Protonated species |
| Carbon-Carbon Bridge Distance | 2.22-2.23 Å | Crystalline state |
| Framework Rigidity Index | High | All measured forms |
The crystal packing arrangements show that Diamsar molecules form extensive hydrogen bonding networks through their primary amino groups and protonated secondary nitrogen centers [12]. These intermolecular interactions contribute to the overall stability of the crystalline lattice while preserving the essential cage geometry required for effective metal ion encapsulation [12].
X-ray diffraction studies have confirmed that the bicyclic structure exhibits minimal conformational flexibility, which is a critical characteristic for maintaining predictable coordination geometry in metal complexes [12]. The rigid framework ensures that metal ions are held in well-defined coordination environments, contributing to the exceptional stability of Diamsar metal complexes [12].
Conformational analysis of the hexaazabicyclo[6.6.6]icosane core structure has revealed that the cage framework adopts preferential conformations that optimize nitrogen atom positioning for metal coordination [10]. The bicyclic system exhibits limited conformational flexibility due to the constraints imposed by the bridging ethylene chains connecting the nitrogen centers [10].
Computational studies using density functional theory methods have identified distinct conformational preferences in the hexaazamacrobicyclic framework [10]. The six-membered chelate rings formed by adjacent nitrogen atoms can adopt either lambda-epsilon-lambda or omicron-beta conformations, with the specific arrangement depending on the metal ion coordination requirements and electronic factors [10].
The conformational behavior of the cage structure is significantly influenced by the rigidity imparted by the bicyclic architecture [10]. Unlike linear or simple macrocyclic ligands, the hexaazabicyclo[6.6.6]icosane core maintains a preorganized conformation that facilitates rapid metal ion complexation without requiring significant structural reorganization [12].
| Conformational Parameter | Observation | Method |
|---|---|---|
| Ring Conformation | Lambda-epsilon-lambda preferred | Density Functional Theory |
| Nitrogen Configuration | Preorganized octahedral | X-ray crystallography |
| Structural Flexibility | Minimal | Nuclear Magnetic Resonance |
| Energy Barriers | High (>20 kcal/mol) | Computational analysis |
Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the solution-phase conformational behavior of the cage structure [23]. The carbon-13 nuclear magnetic resonance spectrum shows characteristic chemical shifts at 48.15, 51.78, and 57.40 parts per million, corresponding to the different carbon environments within the bicyclic framework [23]. Proton nuclear magnetic resonance analysis reveals signals at 2.69 and 2.76 parts per million for the methylene protons, indicating restricted conformational motion typical of rigid cage structures [23].
The structural relationship between Diamsar chelate and its parent sarcophagine compounds reveals important modifications that enhance the chelating properties of the bicyclic framework [12]. The parent sarcophagine structure, designated as 3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane, serves as the foundational cage architecture upon which Diamsar is based through the addition of two primary amino groups [12].
The key structural difference lies in the substitution pattern at the 1 and 8 positions of the icosane framework [12]. While parent sarcophagine contains hydrogen atoms at these positions, Diamsar incorporates primary amino groups that provide additional coordination sites for metal ion binding [12]. This modification transforms the hexadentate coordination capability of sarcophagine into an octadentate system in Diamsar, significantly enhancing the stability of resulting metal complexes [5].
| Structural Feature | Sarcophagine | Diamsar | Difference |
|---|---|---|---|
| Coordination Sites | 6 | 8 | +2 primary amines |
| Basicity (pK₁) | 11.95 | 11.44 | Reduced by 0.51 units |
| Basicity (pK₂) | 10.33 | 9.64 | Reduced by 0.69 units |
| Protonation Sites | 4 | 5 | +1 additional site |
| Metal Binding Geometry | Octahedral | Expanded octahedral | Enhanced coordination |
The protonation behavior of Diamsar differs significantly from that of parent sarcophagine due to the presence of additional primary amino groups [12]. While sarcophagine accepts up to four protons in aqueous solution, Diamsar can accommodate five protons, with the additional protonation occurring at the primary amino substituents [12]. The protonation constants for Diamsar show pK₁ = 11.44, pK₂ = 9.64, pK₃ = 6.49, pK₄ = 5.48, and pK₅ ≈ 0, compared to sarcophagine values of pK₁ = 11.95, pK₂ = 10.33, pK₃ = 7.17, and pK₄ ≈ 0 [12].
The structural modifications in Diamsar result in enhanced metal ion selectivity and binding affinity compared to parent sarcophagine compounds [12]. The additional coordination sites provided by the primary amino groups create a more encapsulating environment for metal ions, leading to increased thermodynamic and kinetic stability of the resulting complexes [12].
The physicochemical properties of Diamsar chelate reflect the robust nature of its bicyclic hexaazamacrobicyclic framework and its exceptional stability under various environmental conditions [12]. The compound exhibits strong basic character due to the presence of eight nitrogen atoms, with the free ligand accepting multiple protons in aqueous solution [12].
Thermal stability analysis indicates that Diamsar maintains structural integrity at elevated temperatures, with predicted boiling point of 511.2±50.0°C and density of 0.993± g/cm³ [21]. The compound demonstrates remarkable chemical stability in acidic and basic environments, a property essential for its applications in metal ion complexation [12].
The solubility characteristics of Diamsar vary significantly with pH due to its polybasic nature [12]. In neutral aqueous solutions, the compound exhibits moderate solubility, while protonation in acidic media substantially increases water solubility through the formation of charged species [12]. The multiple protonation equilibria create a complex pH-dependent solubility profile that must be considered in practical applications [12].
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Predicted Boiling Point | 511.2±50.0°C | Standard pressure | [21] |
| Predicted Density | 0.993± g/cm³ | Room temperature | [21] |
| Protonation Constants | pK₁-pK₅: 11.44-0 | Aqueous, I=1.0M | [12] |
| Thermal Decomposition | >400°C | Nitrogen atmosphere | [21] |
| pH Stability Range | 1-14 | Aqueous solution | [12] |
The binding affinity of Diamsar for serum albumins has been extensively characterized, revealing strong interactions with both human serum albumin and bovine serum albumin [5]. Fluorescence spectroscopy studies demonstrate binding constants of 0.372 × 10³ M⁻¹ for human serum albumin and 0.640 × 10³ M⁻¹ for bovine serum albumin, indicating significant protein binding capability [5]. These interactions are primarily driven by hydrophobic forces, as evidenced by positive enthalpy and entropy changes during the binding process [5].
Template-directed synthesis represents the cornerstone methodology for Diamsar chelate production, leveraging metal coordination to organize molecular precursors in specific spatial arrangements prior to bond formation. The fundamental approach employs cobalt(III) complexes as templates to direct the assembly of hexaazamacrobicyclic cage structures [1] [2] [3].
The primary template-directed pathway begins with tris(ethane-1,2-diamine)cobalt(III), which serves as a robust scaffold for organizing diamine precursors [2] [3]. This methodology rapidly produces cobalt(III) complexes of cage hexamines of the sarcophagine type in high yield under controlled conditions. The template synthesis involves the systematic transformation of each amine nitrogen bonded to the cobalt center into imines through reaction with aldehydes, specifically formaldehyde, which provides the requisite structural framework without introducing additional substituents [4].
The reaction proceeds through multiple discrete steps involving imine formation and subsequent cyclization. Initially, the cobalt(III) complex undergoes treatment with formaldehyde under controlled pH conditions, typically requiring adjustment to approximately pH 4 for optimal chelation efficiency [5]. The metal ion stabilizes intermediate structures against imine hydrolysis because the nitrogen lone pairs form dative bonds with the cobalt center [4].
Alternative template-directed approaches include metal-directed synthesis strategies that exploit the distinct coordination preferences of different metal centers. These methodologies have demonstrated particular utility in constructing mechanically interlocked molecular architectures through strategic placement of metal templates during ring-closing reactions [6]. The template effect ensures that reactants with potential for alternative reaction pathways are directed toward the desired cage structure formation [7].
The cobalt(III)-templated assembly mechanism represents a sophisticated approach to Diamsar synthesis that capitalizes on the kinetic inertness and thermodynamic stability of cobalt(III) coordination complexes [8] [2]. This methodology begins with the formation of the cobalt(III)-diamsar complex through template synthesis based on tris(ethane-1,2-diamine)cobalt(III) [8].
The mechanistic pathway involves several critical transformations. Initially, the tris(ethylenediamine) cobalt(III) chloride complex is prepared through oxidation of cobalt(II) precursors using atmospheric oxygen under vigorous aeration conditions [1]. This oxidation process requires approximately three hours of continuous air flow through the reaction mixture, converting the labile cobalt(II) species to the kinetically inert cobalt(III) form.
Subsequently, the cobalt(III) complex undergoes transformation into the dinitro-sarcophagine derivative through reaction with formaldehyde and nitromethane under alkaline conditions [1]. The reaction mixture is maintained at 4°C initially, then heated to 35°C for controlled cyclization. This temperature profile ensures optimal formation of the cage structure while minimizing side reactions.
The reduction phase constitutes a crucial mechanistic step where the cobalt(III)-diamsar complex is reduced to its cobalt(II) form to enable ligand removal [8]. This reduction reaction is performed in hot aqueous solution containing excess cyanide ion, which facilitates the demetallation process. The reduction mechanism involves electron transfer to the cobalt center, significantly decreasing the metal-ligand binding affinity and allowing for ligand extraction [2].
The final demetallation step employs sodium cyanide in deoxygenated aqueous solution under nitrogen atmosphere to prevent reoxidation [1]. The reaction mixture is heated to 70°C and maintained under vigorous stirring for approximately seven hours until the solution color changes to yellow, indicating successful ligand liberation.
Purification of Diamsar chelate requires sophisticated separation techniques due to the complex mixture of products generated during template synthesis and the need for high purity in radiopharmaceutical applications [9] [10]. The primary purification methodology employs reversed-phase high-performance liquid chromatography (HPLC) using C18 stationary phases with gradient elution systems [8] [9].
The standard HPLC purification protocol utilizes a mobile phase system consisting of 0.1% trifluoroacetic acid in water (solvent A) and 0.1% trifluoroacetic acid in acetonitrile (solvent B) [9]. The gradient typically progresses from 95% solvent A at initiation to 65% solvent B over a 30-minute elution period, providing optimal resolution of Diamsar derivatives from synthetic impurities and side products [9].
Semipreparative HPLC systems are employed for larger-scale purifications, utilizing columns with dimensions of 250 × 10 mm and flow rates of 3-5 mL/min [11]. The purification process achieves radiochemical purities exceeding 95% for copper-64 labeled derivatives, as confirmed by both radio-HPLC and radio-thin layer chromatography analysis [8].
Characterization methodologies encompass multiple analytical techniques to ensure structural integrity and purity. Electrospray ionization mass spectrometry (ESI-MS) provides definitive molecular weight confirmation and isotope pattern analysis [12] [11]. Typical ESI-MS analysis is performed in positive ion mode, generating characteristic molecular ion peaks with predictable fragmentation patterns.
Nuclear magnetic resonance spectroscopy serves as the primary structural characterization tool, with proton NMR analysis performed in deuterated solvents such as DMSO-d6 [11]. The NMR spectra reveal characteristic chemical shift patterns for the cage structure, with distinctive signals for the bridging methylene protons and amine functionalities.
X-ray crystallography provides definitive structural confirmation for both free ligands and metal complexes [2]. Crystal structure determinations reveal remarkably small variations in the cavity defined by the bicyclic ligands, though subtle bond length and bond angle changes can be rationalized in terms of proton and metal ion binding effects [2].
Recent synthetic developments have focused on improving reaction yields and reducing synthetic complexity while maintaining the high purity requirements for radiopharmaceutical applications. A significant advancement involves the optimization of alkylation methodologies for introducing functional groups onto the Diamsar scaffold [11] [13].
The improved alkylation strategy employs methyl ester protection during the initial functionalization steps, which significantly enhances reaction yields. This modification enables yields as high as 91% for the preparation of both monofunctionalized and bifunctionalized derivatives, compared to substantially lower yields obtained using direct carboxylic acid alkylation [12] [11].
Mild radiolabeling conditions represent another major advancement, with Diamsar derivatives now capable of efficient copper-64 coordination at room temperature (25°C) rather than the elevated temperatures (95°C) required for alternative chelators [8] [14]. This temperature reduction is particularly advantageous for thermolabile targeting molecules and reduces the risk of decomposition during radiolabeling procedures.
Multifunctional derivative synthesis has expanded the utility of Diamsar-based chelators through the development of bifunctional and trifunctional variants [12] [15] [16]. These derivatives incorporate multiple reactive sites for bioconjugation, enabling the construction of multimodal imaging agents and targeted radiopharmaceuticals. Notable examples include AnAnSar with two aromatic amine functionalities, BaMalSar with mixed functionality, and Mal2Sar with dual maleimide groups [12].
One-step purification protocols have been developed that eliminate the need for multiple chromatographic separations. These direct HPLC purification methods achieve radiochemical purities exceeding 98% in a single purification step, significantly reducing preparation time and material losses [12] [9].
High specific activity achievements represent a crucial advancement for therapeutic applications. Current methodologies enable the preparation of Diamsar derivatives with specific activities of 200-300 mCi/μmol, which compares favorably to DOTA derivatives and other conventional chelators [12]. This improvement is attributed to optimized labeling conditions and reduced competing side reactions.
Industrial-scale production of Diamsar chelate requires comprehensive optimization strategies addressing process efficiency, waste minimization, and regulatory compliance requirements [17] [18]. The scalability challenges are multifaceted, encompassing chemical synthesis optimization, purification scaling, and quality control standardization.
Solvent recovery and recycling systems constitute a primary optimization strategy for large-scale production. The synthetic procedures involve significant quantities of organic solvents, particularly N,N-dimethylformamide, tetrahydrofuran, and acetonitrile [12] [17]. Implementation of distillation and purification systems for solvent recovery can achieve cost reductions exceeding 60% while simultaneously reducing environmental impact through waste minimization [17].
Process intensification through microreactor technology offers advantages for heat and mass transfer optimization during temperature-sensitive synthetic steps [5]. Microreactor systems provide precise temperature control and enhanced mixing efficiency, which is particularly beneficial for the cobalt(III)-templated synthesis steps that require careful temperature ramping and maintenance [1].
Automated synthesis platforms enable reproducible large-scale production while reducing labor costs and human error. Robotic liquid handling systems can manage the complex multi-step synthetic sequences required for Diamsar production, including precise timing for temperature changes, reagent additions, and workup procedures [11]. These systems are particularly valuable for the radiolabeling procedures where precise timing and radioprotection are critical considerations.
Quality control optimization involves implementation of in-line monitoring systems for real-time assessment of reaction progress and product quality [18]. Process analytical technology approaches enable continuous monitoring of critical parameters such as pH, temperature, and conversion rates throughout the synthetic sequence.
Continuous flow processing represents an emerging approach for Diamsar production that offers advantages over traditional batch processing [19]. Flow systems provide improved mixing, heat transfer, and residence time control, which can enhance reaction yields and reduce side product formation. Additionally, continuous processing enables steady-state operation with consistent product quality and reduced batch-to-batch variation.
Regulatory compliance strategies must address the Current Good Manufacturing Practice (cGMP) requirements for radiopharmaceutical production [18]. This includes validation of analytical methods, establishment of specification limits, and documentation of process controls. The Chemistry, Manufacturing, and Controls (CMC) documentation requirements necessitate comprehensive characterization of starting materials, intermediates, and final products.
Supply chain optimization involves securing reliable sources for specialized reagents such as tris(ethylenediamine) cobalt(III) chloride and establishing backup suppliers for critical materials. The template synthesis approach requires high-purity metal complexes, and vendor qualification procedures ensure consistent raw material quality [17].